molecular formula C10H14O4 B1671587 Gliorosein CAS No. 4373-40-4

Gliorosein

Cat. No.: B1671587
CAS No.: 4373-40-4
M. Wt: 198.22 g/mol
InChI Key: OTGRRZBXIQUVOS-WDSKDSINSA-N
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Description

Gliorosein is a fungal metabolite produced by the genus Gliocladium, which belongs to the Hypocreaceae family. It is known for its antibacterial properties and has been shown to be effective against various bacterial strains such as Bacillus allii, Bacillus subtilis, and Escherichia coli. The chemical structure of this compound is identified as (5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione .

Preparation Methods

Gliorosein can be synthesized through a series of chemical reactions starting from acetyl-CoA and malonyl-CoA. The proposed biosynthetic pathway involves the formation of 5-methylorsellinic acid, which undergoes further hydroxylation and methylation to yield this compound. The industrial production of this compound typically involves fermentation processes using the Gliocladium species under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Gliorosein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones, which have different biological activities.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties and biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gliorosein has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies of fungal metabolites and their biosynthetic pathways.

    Biology: It is studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: this compound’s cytoprotective effects have been investigated for potential therapeutic applications, including cardioprotection and cancer treatment.

    Industry: this compound is used in the development of bioactive compounds and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Gliorosein is structurally similar to other fungal metabolites such as aurantiogliocladin and rubrogliocladin. this compound is unique in its specific antibacterial activity and its distinct chemical structure, which includes two methoxy groups and two methyl groups on the cyclohexene ring. These structural features contribute to its unique biological activities and make it a valuable compound for scientific research.

Similar compounds include:

  • Aurantiogliocladin
  • Rubrogliocladin
  • Glioroseinol

This compound’s unique properties and diverse applications make it an important compound in various fields of scientific research.

Properties

IUPAC Name

(5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-6H,1-4H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGRRZBXIQUVOS-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C(=C(C1=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)C(=C(C1=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-40-4
Record name Gliorosein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLIOROSEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER249M80U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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